A Technical Guide to 4-(6-Chloropyrimidin-4-yl)morpholine: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 4-(6-Chloropyrimidin-4-yl)morpholine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-(6-chloropyrimidin-4-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core molecular properties, including its chemical formula and molecular weight, and detail a representative synthetic protocol based on nucleophilic aromatic substitution. The primary utility of this compound lies in its role as a versatile synthetic intermediate. The pyrimidine-morpholine scaffold is a privileged structure in modern drug discovery, with the morpholine moiety often enhancing pharmacokinetic properties and the pyrimidine core serving as a key pharmacophore. The reactive chlorosubstituent on the pyrimidine ring provides a crucial handle for further chemical modification, enabling the generation of diverse compound libraries for screening against various therapeutic targets. This guide will cover the mechanistic basis for its synthesis, its strategic application in creating novel chemical entities, and essential safety and handling protocols for laboratory use.
Core Molecular Profile
4-(6-Chloropyrimidin-4-yl)morpholine is a solid organic compound characterized by a morpholine ring attached to the C4 position of a 6-chloropyrimidine nucleus. This structure combines the favorable physicochemical properties of morpholine with the versatile reactivity of a chloropyrimidine.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-(6-chloropyrimidin-4-yl)morpholine | [1] |
| CAS Number | 22177-92-0 | [2][3] |
| Molecular Formula | C₈H₁₀ClN₃O | [1][2][4] |
| Molecular Weight | 199.64 g/mol | [2][4] |
| Monoisotopic Mass | 199.05124 Da | [1] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 149-150 °C | [5] |
| Boiling Point | 366.0 ± 42.0 °C (Predicted) | [5] |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 2.97 ± 0.26 (Predicted) | [5] |
Synthesis and Mechanism
The synthesis of 4-(6-chloropyrimidin-4-yl)morpholine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental to the functionalization of electron-deficient aromatic and heteroaromatic systems.
Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing chloro substituents, making the carbon atoms of the ring susceptible to attack by nucleophiles. Morpholine, a secondary amine, acts as a potent nucleophile via its nitrogen atom.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The nitrogen atom of morpholine attacks one of the chlorinated carbon atoms on the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion (Cl⁻), which is a good leaving group.
When starting from 4,6-dichloropyrimidine, the reaction is generally regioselective, with one morpholine molecule displacing one chloride ion to yield the desired product. The reaction conditions can be tuned to favor monosubstitution over disubstitution.
Representative Synthetic Protocol
This protocol describes a general method for the synthesis of 4-(6-chloropyrimidin-4-yl)morpholine from 4,6-dichloropyrimidine and morpholine. The procedure is adapted from similar syntheses of substituted morpholinopyrimidines.[6][7]
Materials:
-
4,6-Dichloropyrimidine
-
Morpholine (1.0 - 1.1 equivalents)
-
A suitable base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
A suitable solvent (e.g., Acetonitrile (MeCN), Tetrahydrofuran (THF), or Acetone)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloropyrimidine and the chosen solvent. Stir the mixture until the solid is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This step is crucial to control the initial exothermicity of the reaction and to enhance regioselectivity, minimizing the formation of the disubstituted byproduct.
-
Nucleophile Addition: Slowly add morpholine to the cooled solution, followed by the addition of the base. The base serves to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-24 hours).
-
Monitoring: The progress of the reaction must be monitored to determine completion. Thin Layer Chromatography (TLC) is the standard method. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the 4,6-dichloropyrimidine spot indicates the reaction is complete.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Redissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water and brine. This removes inorganic salts and water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent, then filter to remove the agent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified using silica gel column chromatography to isolate the pure 4-(6-chloropyrimidin-4-yl)morpholine from any unreacted starting material or byproducts.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine.
Role in Medicinal Chemistry and Drug Development
The true value of 4-(6-chloropyrimidin-4-yl)morpholine is realized in its application as a versatile building block for the synthesis of biologically active molecules.
The Privileged Pyrimidine-Morpholine Scaffold
The combination of a pyrimidine ring and a morpholine moiety is frequently found in clinically approved drugs and late-stage clinical candidates.
-
Morpholine: This heterocycle is often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic (PK/PD) properties.[8] The basic nitrogen atom can be protonated at physiological pH, which often enhances aqueous solubility. Furthermore, the morpholine ring can improve metabolic stability and oral bioavailability.[8]
-
Pyrimidine: As a core heterocyclic structure, pyrimidine is a cornerstone of many therapeutic agents, particularly in oncology. It is a key component of numerous kinase inhibitors, such as Gefitinib, where it mimics the adenine portion of ATP to bind to the enzyme's active site.[9]
The fusion of these two motifs in compounds derived from 4-(6-chloropyrimidin-4-yl)morpholine has led to the exploration of new therapeutics for cancer, Alzheimer's disease, and microbial infections.[10][11][12]
Application as a Reactive Intermediate
The key to the utility of 4-(6-chloropyrimidin-4-yl)morpholine is the remaining chlorine atom at the C6 position. This chlorine atom serves as a reactive handle that can be readily displaced or used in cross-coupling reactions to introduce further molecular diversity. Common subsequent reactions include:
-
Suzuki-Miyaura Cross-Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds, attaching diverse aryl or heteroaryl groups.[11]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a wide range of primary or secondary amines to form new carbon-nitrogen bonds.
-
Additional SNAr Reactions: Reaction with other potent nucleophiles (e.g., thiols, alkoxides) to displace the final chlorine atom.
This strategic, stepwise functionalization allows for the systematic construction of large and diverse chemical libraries from a single, common intermediate.
Logical Pathway for Drug Discovery
Caption: Drug discovery pathway using the core intermediate.
Safety and Handling
As a chemical intermediate intended for research, 4-(6-chloropyrimidin-4-yl)morpholine requires careful handling in a controlled laboratory environment. While a specific, comprehensive safety data sheet (SDS) for this exact compound must be consulted before use, general precautions for this chemical class apply.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[13]
-
Ventilation: Handle the compound exclusively in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Exposure Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice.[13] Avoid ingestion.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with all local, regional, and national regulations.
Conclusion
4-(6-Chloropyrimidin-4-yl)morpholine is more than just a chemical compound with a defined molecular weight and formula. It represents a strategically designed building block for modern drug discovery. Its synthesis is straightforward, relying on well-established SNAr chemistry. The resulting structure combines the beneficial properties of the morpholine and pyrimidine scaffolds while retaining a reactive site for extensive and controlled diversification. For researchers and scientists in drug development, this intermediate provides a reliable and efficient starting point for the creation of novel chemical entities aimed at a wide array of therapeutic targets.
References
-
4-(2-Chloropyrimidin-4-yl)morpholine | C8H10ClN3O | CID 1714697. PubChem. [Link]
-
4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. PubChem. [Link]
-
Safety Data Sheet: Morpholine. Carl ROTH. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
Morpholine - SAFETY DATA SHEET. Sciencelab.com. [Link]
-
4-(6-chloropyrimidin-4-yl)morpholine (C8H10ClN3O). PubChemLite. [Link]
-
4-(6-CHLOROPYRIMIDIN-4-YL)MORPHOLINE. 2a biotech. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Morpholine. Wikipedia. [Link]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]
-
Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. PubMed. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
Sources
- 1. PubChemLite - 4-(6-chloropyrimidin-4-yl)morpholine (C8H10ClN3O) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 4-(2-Chloropyrimidin-4-yl)morpholine | C8H10ClN3O | CID 1714697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(6-Chloropyrimidin-4-yl)morpholine CAS#: 22177-92-0 [m.chemicalbook.com]
- 6. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 7. 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 10397-13-4 [chemicalbook.com]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine - Wikipedia [en.wikipedia.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. angenechemical.com [angenechemical.com]
Figure 1. Chemical Structure of 4-(6-Chloropyrimidin-4-yl)morpholine
